molecular formula C12H18N2O4S2 B4858481 Ethyl 4-(5-methylthiophen-2-yl)sulfonylpiperazine-1-carboxylate

Ethyl 4-(5-methylthiophen-2-yl)sulfonylpiperazine-1-carboxylate

Cat. No.: B4858481
M. Wt: 318.4 g/mol
InChI Key: CXOICLFYXWDDOK-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methylthiophen-2-yl)sulfonylpiperazine-1-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of ethyl 4-(5-methylthiophen-2-yl)sulfonylpiperazine-1-carboxylate involves several steps. One common method includes the condensation of 5-methylthiophene-2-sulfonyl chloride with piperazine, followed by esterification with ethyl chloroformate. The reaction conditions typically involve the use of a base such as triethylamine and solvents like dichloromethane .

Chemical Reactions Analysis

Ethyl 4-(5-methylthiophen-2-yl)sulfonylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-(5-methylthiophen-2-yl)sulfonylpiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(5-methylthiophen-2-yl)sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Ethyl 4-(5-methylthiophen-2-yl)sulfonylpiperazine-1-carboxylate can be compared with other thiophene derivatives such as:

This compound is unique due to its combination of the thiophene ring and the piperazine ring, which provides distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(5-methylthiophen-2-yl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-3-18-12(15)13-6-8-14(9-7-13)20(16,17)11-5-4-10(2)19-11/h4-5H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOICLFYXWDDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(5-methylthiophen-2-yl)sulfonylpiperazine-1-carboxylate

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